![molecular formula C16H17ClN2O2 B2875748 2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide CAS No. 1394787-60-0](/img/structure/B2875748.png)
2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide, also known as CPCCOEt, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. CPCCOEt is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), a G protein-coupled receptor that plays a crucial role in the regulation of synaptic transmission and plasticity in the central nervous system.
Mécanisme D'action
2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide selectively binds to and inhibits the activity of mGluR1, which is primarily expressed in the brain and spinal cord. mGluR1 activation has been implicated in the modulation of synaptic transmission and plasticity, as well as the regulation of neuronal excitability and survival.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide has been shown to modulate various biochemical and physiological processes in the central nervous system, including the regulation of neurotransmitter release, calcium signaling, and gene expression. It has also been shown to have neuroprotective effects against excitotoxicity and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide is its high selectivity for mGluR1, which allows for specific modulation of this receptor subtype without affecting other glutamate receptors. However, its efficacy and potency may vary depending on the experimental conditions and the specific cell types or animal models used.
Orientations Futures
Future research on 2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide could focus on elucidating its precise mechanisms of action and exploring its potential therapeutic applications in various neurological disorders. Additionally, further studies could investigate the effects of 2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide on other physiological systems and the potential for off-target effects.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide involves the reaction of 4-chlorobenzyl cyanide with cyclopropanecarboxylic acid in the presence of a base catalyst, followed by the addition of oxolane-3-carboxaldehyde and subsequent reduction of the resulting imine with sodium borohydride. The final product is obtained by esterification of the carboxylic acid with ethanol.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and chronic pain.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c17-12-3-1-10(2-4-12)13-7-14(13)16(20)19-15(8-18)11-5-6-21-9-11/h1-4,11,13-15H,5-7,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOROMMBODIWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)C2CC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

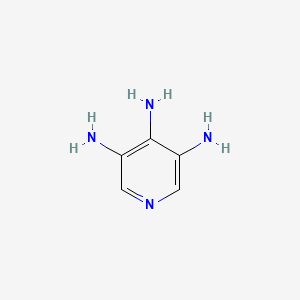

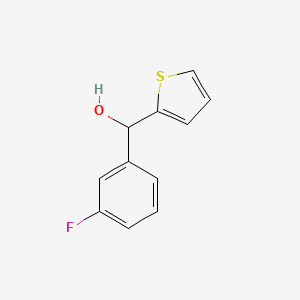
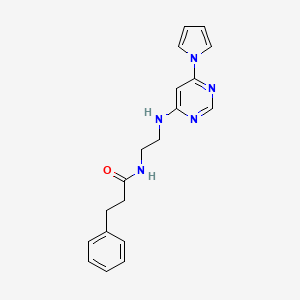
![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2875673.png)
![(2E)-N-(2-chloroacetyl)-2-{[(4,6-dimethylpyridin-2-yl)amino]methylidene}-3-oxobutanamide](/img/structure/B2875676.png)
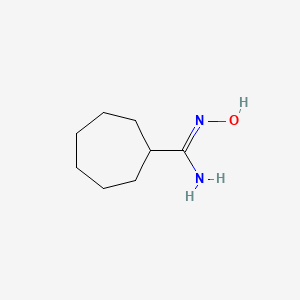
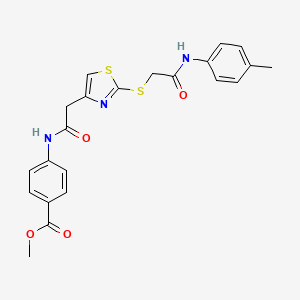
![(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2875680.png)




![3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2875687.png)